An In-depth Technical Guide to the Physicochemical Properties of Benz[k]acephenanthrylene and Related Isomers
An In-depth Technical Guide to the Physicochemical Properties of Benz[k]acephenanthrylene and Related Isomers
A Note on Nomenclature: The compound "Benz[k]acephenanthrylene" is not a standardly recognized chemical name in major databases. It is likely a typographical variation of a related, well-documented polycyclic aromatic hydrocarbon (PAH). This guide will focus on two plausible isomers based on the provided name: Benz[e]acephenanthrylene (more commonly known as Benzo[b]fluoranthene ) and Benzo[k]fluoranthene . Both are significant environmental contaminants and subjects of extensive research.
This technical guide provides a comprehensive overview of the core physicochemical properties of these compounds, tailored for researchers, scientists, and drug development professionals.
Physicochemical Data
The following tables summarize the key quantitative physicochemical properties for Benz[e]acephenanthrylene (Benzo[b]fluoranthene) and Benzo[k]fluoranthene, facilitating a clear comparison.
Table 1: Physicochemical Properties of Benz[e]acephenanthrylene (Benzo[b]fluoranthene)
| Property | Value | Reference |
| CAS Number | 205-99-2 | [1] |
| Molecular Formula | C₂₀H₁₂ | [2] |
| Molar Mass | 252.31 g/mol | [2] |
| Appearance | Off-white to tan powder, Colourless crystals | [1][3] |
| Melting Point | 163-165 °C | [2][4] |
| Boiling Point | 481 °C | [2][4] |
| Water Solubility | 1.2 µg/L at 25 °C | [2][4] |
| Vapor Pressure | 5 x 10⁻⁷ mmHg at 20 °C | [2][4] |
| logP (Octanol/Water Partition Coefficient) | 6.12 | [3] |
| pKa | >15 | [2][4] |
Table 2: Physicochemical Properties of Benzo[k]fluoranthene
| Property | Value | Reference |
| CAS Number | 207-08-9 | [2] |
| Molecular Formula | C₂₀H₁₂ | [2] |
| Molar Mass | 252.316 g/mol | [2] |
| Appearance | Pale yellow needles or crystals | [2][5] |
| Melting Point | 217 °C | [2] |
| Boiling Point | 480 °C | [5] |
| Water Solubility | Very low | [6] |
| Vapor Pressure | 9.75 x 10⁻⁹ mmHg at 25 °C | [5] |
| logP (Octanol/Water Partition Coefficient) | 6.11 | [5] |
| Henry's Law Constant | 5.84 x 10⁻⁷ atm·m³/mol at 25 °C | [5] |
Experimental Protocols
Detailed experimental methodologies for determining the key physicochemical properties of polycyclic aromatic hydrocarbons like Benz[e]acephenanthrylene and Benzo[k]fluoranthene are outlined below.
Determination of Melting and Boiling Points
A common and precise method for determining the melting and boiling points of PAHs is Simultaneous Thermal Analysis (STA) , which often combines Differential Scanning Calorimetry (DSC) and Thermogravimetry (TGA).[7]
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Principle: The sample is heated at a constant rate in a controlled atmosphere. The DSC measures the heat flow to or from the sample compared to a reference, while the TGA measures changes in mass.
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Melting Point Protocol:
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A small, accurately weighed sample (typically a few milligrams) is placed in a sealed crucible, often made of aluminum, which may have a pinhole to allow for eventual vaporization.[7]
-
The crucible is placed in the STA instrument alongside an empty reference crucible.
-
The temperature is increased at a constant rate (e.g., 10 K/min).[7]
-
The melting point is identified as the onset temperature of the endothermic peak on the DSC curve, which represents the absorption of heat during the phase transition from solid to liquid.[7]
-
-
Boiling Point Protocol:
-
Following the melting, as the temperature continues to rise, the sample will begin to evaporate.
-
This evaporation is recorded as a significant mass loss on the TGA curve.[7]
-
The boiling point is determined from the extrapolated onset temperature of the endothermic event in the DSC curve that corresponds with the rapid mass loss in the TGA curve.[7]
-
Determination of Water Solubility
The low aqueous solubility of PAHs requires sensitive analytical techniques for accurate measurement. Methods often involve equilibrating the compound in water and then measuring its concentration in the aqueous phase.
-
Principle: A saturated solution of the PAH in water is prepared, and after separation of the undissolved solid, the concentration in the aqueous phase is quantified, often using chromatography.
-
Protocol (based on Shake-Flask Method):
-
An excess amount of the solid PAH is added to a volume of purified water in a flask.
-
The flask is sealed and agitated (e.g., shaken or stirred) in a constant temperature bath for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The solution is then allowed to stand to let undissolved particles settle.
-
The aqueous phase is carefully separated from the solid, often by centrifugation or filtration through a filter that does not adsorb the compound.
-
The concentration of the PAH in the aqueous phase is then determined using a sensitive analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, or Gas Chromatography-Mass Spectrometry (GC-MS).[8][9]
-
Determination of Octanol/Water Partition Coefficient (logP)
The logP value is a measure of a compound's lipophilicity and is crucial for predicting its environmental fate and biological activity. It can be determined experimentally or estimated using chromatographic methods.
-
Principle (Shake-Flask Method): The compound is partitioned between two immiscible liquids, n-octanol and water. The ratio of its concentration in the two phases at equilibrium gives the partition coefficient.
-
Protocol:
-
A small amount of the PAH is dissolved in either water or n-octanol (pre-saturated with the other solvent).
-
This solution is added to a flask containing the other solvent.
-
The mixture is shaken vigorously to allow for partitioning and then centrifuged to ensure complete phase separation.[10]
-
The concentration of the PAH in both the n-octanol and water phases is measured, typically by UV-Vis spectroscopy or HPLC.[10]
-
The partition coefficient (P) is calculated as the ratio of the concentration in n-octanol to the concentration in water. The logP is the base-10 logarithm of this value.[10]
-
-
Chromatographic Estimation (RP-HPLC):
-
A reversed-phase HPLC (RP-HPLC) method is used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar.
-
The retention time of the compound is measured.[11]
-
A calibration curve is generated by plotting the known logP values of a series of standard compounds against their measured retention times under the same chromatographic conditions.[11][12]
-
The logP of the unknown compound can then be estimated from its retention time using this calibration curve.
-
Visualizations
The following diagram illustrates a general workflow for the physicochemical characterization of a polycyclic aromatic hydrocarbon.
References
- 1. imedpub.com [imedpub.com]
- 2. Benzo(k)fluoranthene - Wikipedia [en.wikipedia.org]
- 3. Determination of the solubility of polycyclic aromatic hydrocarbons from German crude oils in water - DGMK e.V. [dgmk.de]
- 4. api.pageplace.de [api.pageplace.de]
- 5. Benzo(K)Fluoranthene | C20H12 | CID 9158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Fact sheet: Benzo(k)fluoranthene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Determination of polycyclic aromatic hydrocarbons (PAHs) in drinking water of Samsun and it’s surrounding areas, Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. openaccessebooks.com [openaccessebooks.com]
